molecular formula C17H20N4O4S B2767721 3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid CAS No. 881434-38-4

3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid

Cat. No.: B2767721
CAS No.: 881434-38-4
M. Wt: 376.43
InChI Key: TWSVQUPKWUMOEQ-UHFFFAOYSA-N
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Description

3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
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Properties

IUPAC Name

3-[5-oxo-3-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-10(2)11-3-5-12(6-4-11)18-14(22)9-26-17-19-16(25)13(20-21-17)7-8-15(23)24/h3-6,10H,7-9H2,1-2H3,(H,18,22)(H,23,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSVQUPKWUMOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid is a derivative of the triazole scaffold, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H22N4O4S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This structure features a triazole ring fused with a propanoic acid moiety, along with a phenyl group substituted with an isopropyl group and a sulfanyl group.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For example, studies have reported that triazole compounds can inhibit the growth of various pathogens such as Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : Triazoles have been investigated for their potential in cancer therapy. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
  • Anti-inflammatory Effects : Some triazole derivatives exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation .

The biological activity of 3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It could modulate the activity of specific receptors related to inflammation or cell survival.
  • Oxidative Stress Modulation : The antioxidant properties associated with some triazoles may contribute to their therapeutic effects by reducing oxidative stress in cells.

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to 3-{5-Hydroxy...} exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like vancomycin .

Study 2: Anticancer Activity

In vitro tests demonstrated that triazole derivatives could induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression .

Data Tables

Biological ActivityTarget Organism/Cell TypeIC50/MIC (µM)Reference
AntibacterialStaphylococcus aureus0.125
AntifungalCandida albicans0.050
AnticancerBreast Cancer Cells10.0

Scientific Research Applications

Medicinal Properties

The compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. Research indicates that derivatives of 1,2,4-triazoles exhibit a range of pharmacological effects including:

  • Antimicrobial Activity : Several studies have demonstrated that triazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to 3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid have been shown to be effective against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antitumor Effects : The compound's structural features suggest potential antitumor activity. A study on related triazole derivatives indicated cytotoxic effects against various cancer cell lines, with some compounds exhibiting IC50 values significantly lower than established chemotherapeutics .

Case Study 1: Antimicrobial Activity

A recent study synthesized various triazole derivatives and assessed their antimicrobial efficacy against a panel of pathogens. The results indicated that certain modifications in the triazole structure enhanced antibacterial activity significantly. For example, compounds with electron-donating groups on the phenyl ring showed increased potency against MRSA .

Case Study 2: Antitumor Screening

In another investigation focused on anticancer properties, compounds structurally related to 3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid were screened against various cancer cell lines. The study found that specific derivatives exhibited high cytotoxicity with IC50 values lower than those of conventional treatments like sorafenib .

Summary of Applications

Application AreaDescription
AntimicrobialEffective against resistant bacterial strains; potential for development as new antibiotics.
AntitumorExhibits cytotoxicity against cancer cell lines; potential for use in cancer therapy.
Enzyme InhibitionMay inhibit key enzymes involved in pathogen survival and cancer progression.

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